2-(4-acetylphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-(4-acetylphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione features a benzothiadiazine trione core fused with a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group and a 4-acetylphenyl side chain. While direct synthetic or pharmacological data for this compound are absent in the provided evidence, comparisons can be drawn to structurally related derivatives discussed in recent studies .
Properties
IUPAC Name |
2-(4-acetylphenyl)-4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O5S/c1-16-7-9-19(10-8-16)24-27-26-23(34-24)15-28-21-5-3-4-6-22(21)35(32,33)29(25(28)31)20-13-11-18(12-14-20)17(2)30/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULFRMIRPWWQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4S(=O)(=O)N(C3=O)C5=CC=C(C=C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-acetylphenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of oxadiazole and benzothiadiazine rings contributes to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives containing oxadiazole and benzothiadiazine moieties exhibit significant anticancer properties. For instance:
- In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- One study reported that a related oxadiazole derivative demonstrated an IC50 value of against Mycobacterium tuberculosis (Mtb) strain H37Rv, indicating potent activity against resistant strains .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has highlighted that:
- Compounds with oxadiazole rings often show activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have been reported to exhibit minimum inhibitory concentrations (MIC) in the low microgram range against Staphylococcus aureus and Escherichia coli.
- A specific derivative was noted for its broad-spectrum antimicrobial activity, demonstrating efficacy against fungal strains like Candida albicans as well .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many oxadiazole derivatives act by inhibiting key enzymes involved in cellular metabolism and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some compounds increase oxidative stress within cells, leading to apoptosis in cancer cells.
- DNA Interaction : The ability to intercalate with DNA or inhibit topoisomerases is a common mechanism for anticancer agents.
Case Study 1: Anticancer Efficacy
A recent study involving a library of compounds similar to the target compound showed promising results in inhibiting the growth of various cancer cell lines. The study utilized a high-throughput screening method to identify lead compounds with IC50 values below across multiple cell lines.
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, several derivatives were tested against clinical isolates of Staphylococcus aureus. The results indicated that modifications at specific positions on the oxadiazole ring significantly enhanced antibacterial activity.
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s benzothiadiazine and oxadiazole motifs are recurrent in pharmaceutical chemistry. Key analogues include:
Table 1: Structural Analogues and Key Features
Key Observations :
- Oxadiazole Derivatives : The 1,3,4-oxadiazole ring is a common feature in analogues like those in Table 1. Substituents such as 3,5-dimethylphenyl () or phenylthio () influence electronic properties and bioactivity. The target compound’s 4-methylphenyl group may enhance lipophilicity compared to smaller substituents .
- Benzothiadiazine Core: While direct analogues are scarce, benzothiadiazine derivatives (e.g., benzothiazepinones in ) share tricyclic frameworks. The trione moiety in the target compound likely increases polarity, affecting solubility and metabolic stability.
Spectral and Physicochemical Properties
- IR/NMR Trends :
- Solubility and Stability : Aryloxy/thio substituents () improve stability but reduce aqueous solubility. The target compound’s acetylphenyl group may balance these effects via moderate polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
